molecular formula C17H15NO3 B367200 1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione CAS No. 797780-68-8

1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione

Cat. No.: B367200
CAS No.: 797780-68-8
M. Wt: 281.3g/mol
InChI Key: RWKDSFLXAGJHDZ-UHFFFAOYSA-N
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Description

1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione is a synthetic compound that belongs to the indole family. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities.

Preparation Methods

The synthesis of 1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylphenol and indole-2,3-dione.

    Reaction Conditions: The reaction involves the formation of an ether linkage between the 3-methylphenoxy group and the indole-2,3-dione moiety. This is achieved through nucleophilic substitution reactions under controlled conditions.

    Catalysts and Solvents: Common catalysts and solvents used in the synthesis include p-toluenesulfonic acid in toluene, which facilitates the reaction and improves yield.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

1-[2-(3-methylphenoxy)ethyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-12-5-4-6-13(11-12)21-10-9-18-15-8-3-2-7-14(15)16(19)17(18)20/h2-8,11H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKDSFLXAGJHDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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